

Ano1-IN-2 structure and chemical properties

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Compound of Interest

Compound Name: *Ano1-IN-2*

Cat. No.: *B15141482*

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Ano1-IN-2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant therapeutic target in various pathologies, including cancer. Its overexpression is correlated with tumor growth, proliferation, and metastasis in several cancer types, including glioblastoma.

Ano1-IN-2 is a potent and selective small-molecule inhibitor of the ANO1 channel. This document provides an in-depth technical overview of the chemical properties, structure, and biological activity of **Ano1-IN-2**, including detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

Ano1-IN-2, also identified as compound 10q in its discovery publication, is a 2-aminothiophene-3-carboxamide derivative. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[[[4-[3-(4-chlorophenyl)ureido]phenyl]amino]carbothioyl]amino}-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular Formula	C ₁₆ H ₁₄ ClN ₃ O ₂ S
Molecular Weight	379.88 g/mol
CAS Number	637314-12-6
SMILES	<chem>O=C(NC1=C(S2)C(CCCC2)=C1C(=O)NC3CC3)NC(=S)NC4=CC=C(Cl)C=C4</chem>
Appearance	Solid
Solubility	Soluble in DMSO

Biological Activity and Quantitative Data

Ano1-IN-2 is a selective inhibitor of the ANO1 ion channel with demonstrated anti-proliferative and anti-metastatic effects in glioblastoma cell lines.

Table 2.1: Inhibitory Activity of Ano1-IN-2

Target	IC ₅₀ (μM)	Assay Type	Cell Line
ANO1	1.75	YFP-based halide influx	FRT-ANO1
ANO2	7.43	YFP-based halide influx	FRT-ANO2

Table 2.2: Anti-proliferative Activity of Ano1-IN-2

Cell Line	GI ₅₀ (μM)	Assay Type
U251 (Human Glioblastoma)	21.31	CellTiter-Glo Luminescent Cell Viability Assay
U87MG (Human Glioblastoma)	23.77	CellTiter-Glo Luminescent Cell Viability Assay
Primary Astrocytes (Mouse)	45.15	CellTiter-Glo Luminescent Cell Viability Assay

Mechanism of Action

Ano1-IN-2 exerts its biological effects by directly inhibiting the ion channel function of ANO1. The inhibition of ANO1-mediated chloride ion transport disrupts cellular processes that are crucial for cancer cell proliferation, migration, and invasion.



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Figure 1. Simplified signaling pathway of **Ano1-IN-2** action.

Experimental Protocols

Synthesis of Ano1-IN-2

The synthesis of **Ano1-IN-2** follows a multi-step procedure common for 2-aminothiophene-3-carboxamide derivatives.



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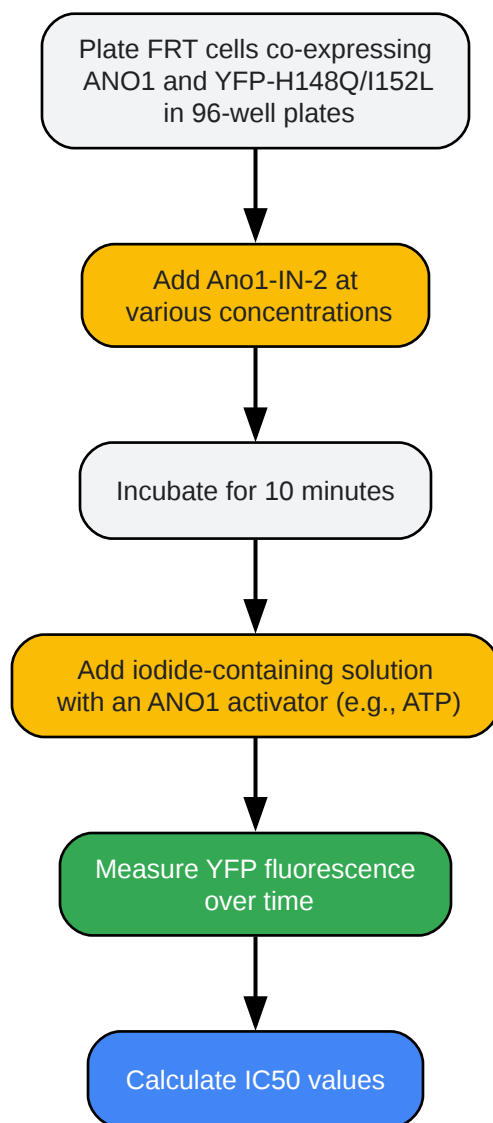
Figure 2. Synthetic workflow for **Ano1-IN-2**.

Protocol:

- **Gewald Reaction:** A mixture of cyclohexanone, malononitrile, and elemental sulfur in ethanol is treated with a catalytic amount of a base (e.g., morpholine or diethylamine) and heated to reflux to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- **Hydrolysis:** The resulting nitrile is hydrolyzed to the corresponding carboxylic acid, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, typically using a strong base like potassium hydroxide followed by acidification.
- **Amidation:** The carboxylic acid is then coupled with cyclopropylamine using a standard peptide coupling reagent (e.g., HATU or EDC/HOBt) in an appropriate solvent like DMF to form 2-amino-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
- **Thiourea Formation:** The final step involves the reaction of the 2-amino group with 4-chlorophenyl isothiocyanate in a suitable solvent such as THF or dichloromethane to yield **Ano1-IN-2**.

YFP-based Halide Influx Assay for ANO1 Inhibition

This assay measures the influx of iodide ions through the ANO1 channel, which quenches the fluorescence of co-expressed Yellow Fluorescent Protein (YFP).



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Figure 3. Workflow for the YFP-based halide influx assay.

Protocol:

- Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and the halide-sensitive YFP mutant (H148Q/I152L) are plated in 96-well plates.
- Compound Addition: **Ano1-IN-2** is added to the wells at various concentrations and incubated for 10 minutes at room temperature.

- **Assay Initiation:** An iodide-containing buffer with an ANO1 agonist (e.g., 100 μ M ATP) is added to the wells.
- **Fluorescence Measurement:** The fluorescence of YFP is monitored over time using a plate reader. The rate of fluorescence quenching is proportional to the iodide influx through the ANO1 channels.
- **Data Analysis:** The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of **Ano1-IN-2** on the proliferation of glioblastoma cells is assessed using a luminescent cell viability assay.

Protocol:

- **Cell Seeding:** U251 or U87MG human glioblastoma cells are seeded in 96-well plates and allowed to attach overnight.
- **Treatment:** The cells are treated with various concentrations of **Ano1-IN-2** for 72 hours.
- **Viability Measurement:** Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The luminescent signal is read using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Cell Migration and Invasion Assays

The effect of **Ano1-IN-2** on the migratory and invasive potential of glioblastoma cells is evaluated using a transwell assay.

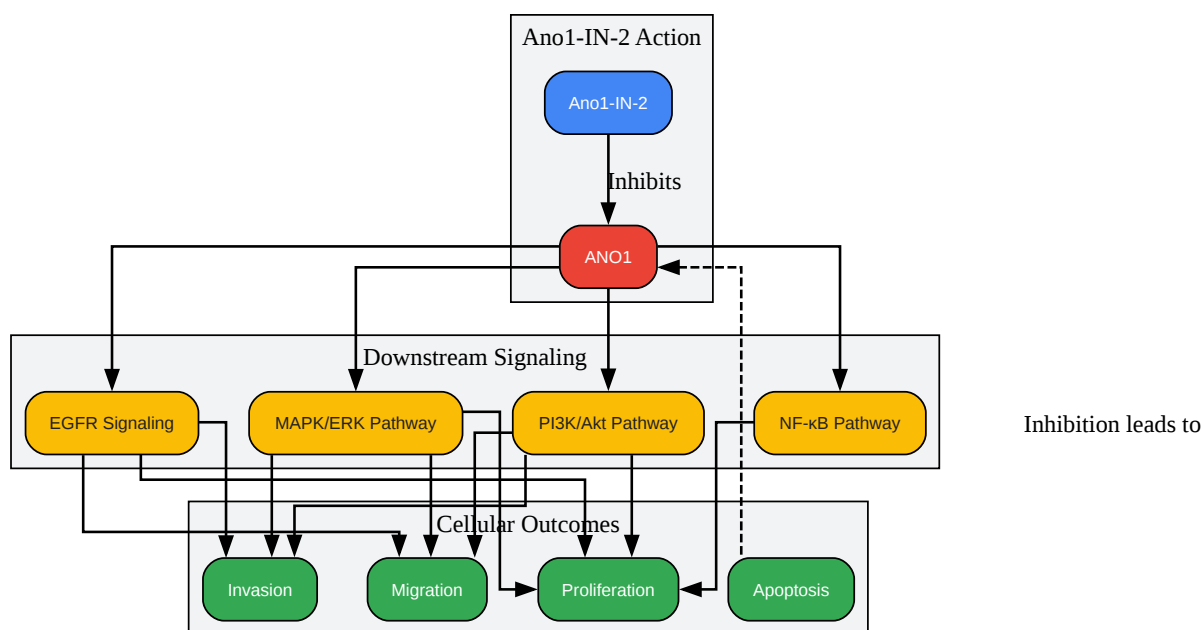
Protocol:

- **Cell Preparation:** U251 cells are serum-starved overnight.
- **Assay Setup:**

- Migration: Serum-starved cells are seeded in the upper chamber of a transwell insert (8 μm pore size). The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).
- Invasion: For the invasion assay, the transwell insert is pre-coated with Matrigel.
- Treatment: **Ano1-IN-2** (10 μM) is added to the upper chamber with the cells.
- Incubation: The plates are incubated for 24-48 hours to allow cell migration or invasion.
- Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
- Data Analysis: The number of migrated/invaded cells in the treated group is compared to the vehicle-treated control group.

Signaling Pathways

ANO1 is implicated in the activation of several downstream signaling pathways that promote cancer progression. By inhibiting ANO1, **Ano1-IN-2** can indirectly modulate these pathways.



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Figure 4. ANO1-mediated signaling pathways affected by **Ano1-IN-2**.

Conclusion

Ano1-IN-2 is a valuable research tool for studying the physiological and pathological roles of the ANO1 ion channel. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in preclinical cancer models, suggests its potential as a lead compound for the development of novel anti-cancer therapies, particularly for glioblastoma. This guide provides a comprehensive summary of its properties and the methodologies for its investigation, serving as a foundational resource for researchers in the field.

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